3-Acetyl-5-bromo-4-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-bromo-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol It is a derivative of benzonitrile, featuring an acetyl group at the third position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-bromo-4-hydroxybenzonitrile typically involves the bromination of 4-hydroxybenzonitrile followed by acetylation. One common method includes the use of brominating reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature . The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Eco-friendly methods, such as the use of green solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Amines formed from the reduction of the nitrile group.
Scientific Research Applications
3-Acetyl-5-bromo-4-hydroxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-5-bromo-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the acetyl, bromine, and hydroxyl groups can influence its binding affinity and specificity towards these targets . The nitrile group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzonitrile: Similar structure but lacks the acetyl group.
4-Hydroxybenzonitrile: Lacks both the bromine and acetyl groups.
3,5-Dibromo-4-hydroxybenzonitrile: Contains an additional bromine atom.
Uniqueness: 3-Acetyl-5-bromo-4-hydroxybenzonitrile is unique due to the presence of the acetyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
3-acetyl-5-bromo-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)3-8(10)9(7)13/h2-3,13H,1H3 |
InChI Key |
NOSUOHAVBDIDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C#N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.